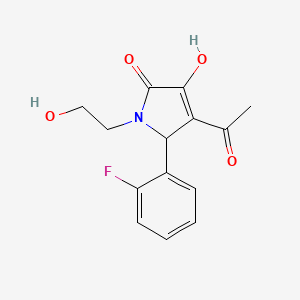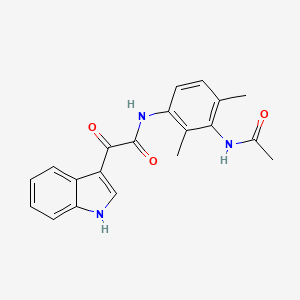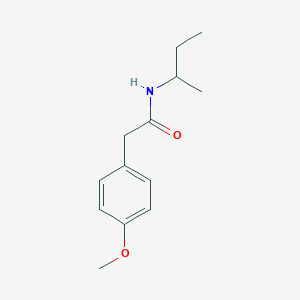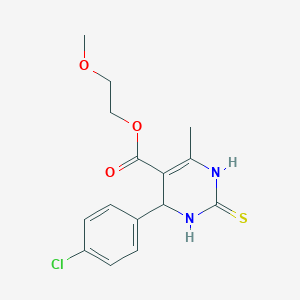![molecular formula C15H22ClNO7 B5123596 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5123596.png)
2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chloro-methylphenoxy group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenol and ethylene oxide.
Ether Formation: The phenol undergoes an etherification reaction with ethylene oxide to form 2-(2-chloro-6-methylphenoxy)ethanol.
Further Etherification: This intermediate is then reacted with another equivalent of ethylene oxide to yield 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethanol.
Amination: The final step involves the reaction of this compound with ethylenediamine to produce 2-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets. The chloro-methylphenoxy group can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-methylphenoxy)acetic acid: Shares the chloro-methylphenoxy group but differs in its overall structure and reactivity.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Similar in having ether linkages but lacks the amino group.
Uniqueness
2-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol is unique due to the combination of its chloro-methylphenoxy group and the presence of both ether and amino functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3.C2H2O4/c1-11-3-2-4-12(14)13(11)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h2-4,15-16H,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMOYQKATYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)


![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)

![5-[[4-[(4-Bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5123590.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![2-Chloro-N-[2-(dipropylcarbamoyl)phenyl]benzamide](/img/structure/B5123607.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
